Cas no 1334495-29-2 (Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate)
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
- DB-266816
- 1334495-29-2
- D87421
- tert-butyl2-(1-hydroxyethyl)piperidine-1-carboxylate
- EN300-76867
- Z1191889531
- JDC49529
- MFCD20232812
- AKOS023830499
- SCHEMBL1977681
-
- Inchi: 1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
- InChI Key: HYTHUSLXQOXIBJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1C(C)O)=O
Computed Properties
- Exact Mass: 229.16779360Da
- Monoisotopic Mass: 229.16779360Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 49.8Ų
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B334950-10mg |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B334950-50mg |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B334950-100mg |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-76867-0.05g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 0.05g |
$188.0 | 2024-05-22 | |
| Enamine | EN300-76867-0.1g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 0.1g |
$282.0 | 2024-05-22 | |
| Enamine | EN300-76867-0.25g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 0.25g |
$403.0 | 2024-05-22 | |
| Enamine | EN300-76867-0.5g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 0.5g |
$636.0 | 2024-05-22 | |
| Enamine | EN300-76867-1.0g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 1.0g |
$813.0 | 2024-05-22 | |
| Enamine | EN300-76867-2.5g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 2.5g |
$1594.0 | 2024-05-22 | |
| Enamine | EN300-76867-5.0g |
tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate |
1334495-29-2 | 95% | 5.0g |
$2360.0 | 2024-05-22 |
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Overview
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, identified by the CAS number 1334495-29-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of tertiary butyl esters, which are widely used as protecting groups in peptide synthesis and other organic transformations. The structure of this compound features a piperidine ring substituted with a hydroxyethyl group at the 2-position and a tert-butyl ester group at the 1-position, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the potential of Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in drug discovery and development. Its unique structure allows for efficient synthesis of complex molecules, particularly those requiring stereochemical control. Researchers have explored its application in the construction of bioactive compounds, such as inhibitors for protein kinases and other enzyme targets. The tert-butyl ester group is particularly valuable due to its stability under mild reaction conditions, which facilitates selective deprotection during multi-step synthesis.
The synthesis of CAS No. 1334495-29-2 typically involves a combination of nucleophilic substitution and esterification reactions. Starting from piperidine derivatives, the hydroxyethyl group can be introduced via alkylation or hydroxyalkylation reactions, followed by esterification with tert-butyl alcohol. Optimization of reaction conditions has led to higher yields and improved purity, making this compound more accessible for large-scale applications.
In terms of physical properties, Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate exhibits a melting point of approximately 78°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various chromatographic techniques, including high-performance liquid chromatography (HPLC). These properties contribute to its utility in both analytical and preparative chemistry.
From an environmental perspective, recent research has focused on the biodegradability and toxicity profiles of CAS No. 1334495-29-2. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with degradation rates influenced by pH and temperature. However, further investigation is required to fully understand its environmental impact and potential risks.
In conclusion, Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable compound with diverse applications in organic synthesis and drug discovery. Its structural features, combined with favorable physical properties, make it an attractive candidate for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in the advancement of chemical science.
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